2,5-Difluoro-4-nitrobenzenesulfonyl chloride

Übersicht

Beschreibung

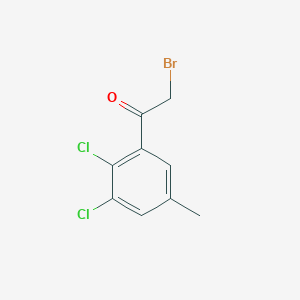

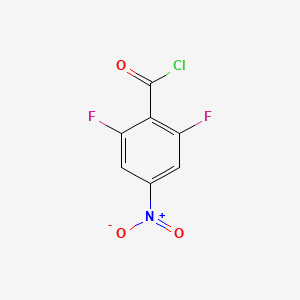

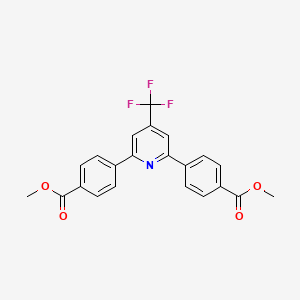

2,5-Difluoro-4-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2ClF2NO4S . It has a molecular weight of 257.6 g/mol . This compound is used in various fields of research and industry.

Molecular Structure Analysis

The InChI code for this compound is1S/C6H2ClF2NO4S/c7-15(13,14)6-2-3(8)5(10(11)12)1-4(6)9/h1-2H . This code represents the molecular structure of the compound. For a more detailed structural analysis, specialized software or databases that can interpret and visualize InChI codes might be needed. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that the compound has a molecular weight of 257.6 g/mol . For a comprehensive profile of its physical and chemical properties, specialized chemical databases or literature should be consulted.Wissenschaftliche Forschungsanwendungen

Photosensitive Protecting Groups

Photosensitive protecting groups, such as 2,4-dinitrobenzenesulfenyl, derived from similar chemical structures, have shown significant promise in synthetic chemistry. Their application in creating light-sensitive materials enables precise control over chemical reactions, making them valuable in the synthesis of complex molecules (Amit, Zehavi, & Patchornik, 1974).

Synthesis of Cyclic Compounds

In the realm of organic synthesis, derivatives of 2,5-difluoro-4-nitrobenzenesulfonyl chloride are pivotal in the synthesis of novel cyclic compounds containing aminobenzenesulfonamide. These compounds play a critical role in the development of new pharmaceuticals and functional molecules, showcasing the versatility of the sulfonyl chloride group in facilitating complex chemical reactions (Kaneda, 2020).

Advanced Oxidation Processes

The structure-related compound, nitisinone, has been studied for its degradation processes, offering insights into the stability and breakdown of similar compounds under various conditions. This research contributes to our understanding of the environmental impact and degradation pathways of sulfonyl chloride derivatives, highlighting the importance of chemical stability in medical and environmental applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Luminescent Micelles

Research on nanostructured luminescent micelles incorporating similar sulfonyl chloride derivatives emphasizes the development of novel sensors for nitroaromatic and nitramine explosives. These materials demonstrate the compound's utility in enhancing the sensitivity and selectivity of explosive detection systems, marking a significant advancement in security technologies (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Wirkmechanismus

Target of Action

Similar compounds like benzenesulfonyl chlorides are known to react with amines and other nucleophiles .

Mode of Action

Benzenesulfonyl chlorides, in general, are electrophiles that can undergo nucleophilic substitution reactions .

Biochemical Pathways

It’s known that sulfonyl chlorides can participate in various organic reactions, potentially affecting multiple biochemical pathways .

Result of Action

The reactivity of sulfonyl chlorides suggests that they could modify biomolecules, potentially leading to various cellular effects .

Biochemische Analyse

Biochemical Properties

2,5-Difluoro-4-nitrobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through sulfonation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds . These interactions can alter the activity and function of the target proteins, making this compound a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit certain enzymes involved in cell signaling, leading to altered cellular responses . Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding to amino groups in proteins and enzymes. This binding can result in enzyme inhibition or activation, depending on the specific target . The compound’s ability to form stable sulfonamide bonds with proteins makes it a potent modifier of protein function. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively modify target proteins without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific concentration is required to achieve the desired biochemical modification without adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting or activating key enzymes in metabolic pathways . Additionally, this compound can influence metabolite levels by modifying the activity of enzymes involved in their synthesis or degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound within tissues can also influence its biochemical effects, as different tissues may have varying levels of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The localization of this compound can influence its activity and function, as different cellular compartments may provide distinct microenvironments for its interactions .

Eigenschaften

IUPAC Name |

2,5-difluoro-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-2-3(8)5(10(11)12)1-4(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPBSQPRMNAWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)S(=O)(=O)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4-Chloro-phenylamino)-1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1411386.png)

![(E)-3-(2-Chloro-phenylamino)-1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1411387.png)

![2-Bromo-1-(5-fluoro-3-methyl-benzo[b]thiophen-2-yl)-ethanone](/img/structure/B1411391.png)

![[3-(4-Nitrophenyl)aziridin-2-yl]methanol](/img/structure/B1411394.png)